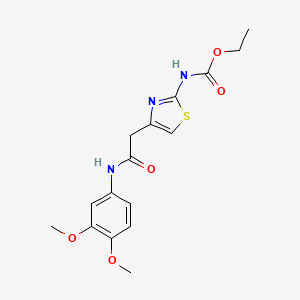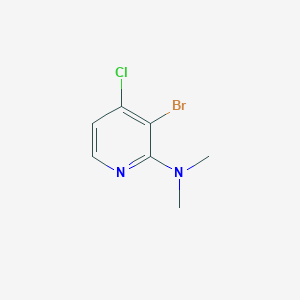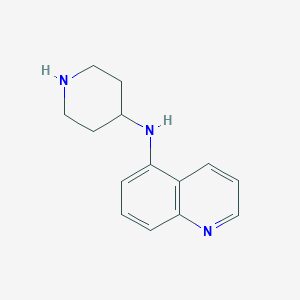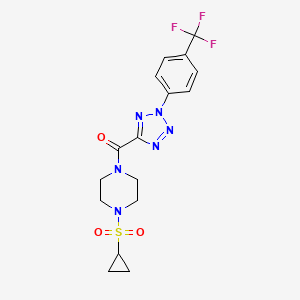![molecular formula C19H15F2N5OS B2883244 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013771-64-6](/img/structure/B2883244.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various steps. For instance, a reaction involving dry ethanol, KSCN, HCl, and reflux at 60°C for 1-2 hours can yield 80-90% of the product . Another step involves bromine in glacial acetic acid, refluxed for 2-3 hours, yielding 80-85% . Further steps involve TBTU, 2,6-lutidine, dry DCM, and stirring at room temperature for 10 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR have been used to analyze the hydrogen and carbon atoms in the molecule . Infrared spectroscopy (IR) has been used to analyze the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the replacement of the NH2 group with a substituted phenyl ring led to an evident increase in antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound is 395.43. The compound is solid at room temperature .Scientific Research Applications
Antibacterial and Antituberculosis Agents
Compounds structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide have shown promising antibacterial activity. For instance, analogs containing the benzo[d]thiazol and pyrazole units have been designed, synthesized, and tested for their efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017). Additionally, thiazole-aminopiperidine hybrid analogs have been evaluated for their activity against Mycobacterium tuberculosis, indicating potential in antituberculosis drug development (Jeankumar et al., 2013).
Fluorescent Materials and Optoelectronic Applications
The structural motifs present in the compound of interest are also found in materials with strong fluorescent properties and potential for optoelectronic applications. Thiazolothiazole fluorophores, for example, exhibit strong fluorescence and reversible electrochromism, making them attractive for multifunctional optoelectronic devices, electron transfer sensing, and other photochemical applications (Woodward et al., 2017).
Advanced Material Research
Furthermore, compounds containing pyridine and sulfone moieties, similar to the query compound, have been used in the synthesis of novel soluble fluorinated polyamides. These materials exhibit high thermal stability, transparency, and mechanical strength, alongside low dielectric constants, making them suitable for various advanced material applications, including electronics (Liu et al., 2013).
Environmental Remediation
Another area of application is in environmental remediation, where related compounds have been utilized for the removal of heavy metals from industrial waste. Novel magnetic nanoadsorbents based on thiazolyl pyridine derivatives have shown high efficiency in adsorbing metal ions such as Zn^2+ and Cd^2+, suggesting their potential use in cleaning industrial wastewater (Zargoosh et al., 2015).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been found to be highly potent and selective inhibitors of CDK4 and CDK6 . These kinases regulate entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .
Future Directions
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5OS/c1-11-7-15(24-25(11)2)18(27)26(10-13-5-3-4-6-22-13)19-23-17-14(21)8-12(20)9-16(17)28-19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLWJGZFQFABGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2883165.png)
![2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2883167.png)


![4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2883171.png)


![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)
![5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2883179.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2883180.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2883183.png)
![Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2883184.png)